molecular formula C6H15ClN2 B1344339 2-Ethyl piperazine hydrochloride CAS No. 259808-09-8

2-Ethyl piperazine hydrochloride

Cat. No. B1344339
M. Wt: 150.65 g/mol
InChI Key: MZIHMYOOFAOMJA-UHFFFAOYSA-N
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Description

2-Ethylpiperazine is a useful reactant for the synthesis of bis [thiazolopyrimidinone]piperazines through aza-?Wittig reaction/heterocyclization . It is also used in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties .


Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .


Physical And Chemical Properties Analysis

2-Ethyl piperazine hydrochloride is a white to cream-colored needles or powder . The physical properties such as density, viscosity, and coefficient of thermal expansion of aqueous solutions of Piperazine were experimentally measured for a wide range of temperature .

Scientific Research Applications

Synthesis of Antihypertensive Agents

An improved process for synthesizing N-(2,3-Dihydrobenzo[1,4]Dioxin-2-Carbonyl)Piperazine, a crucial intermediate in producing the antihypertensive drug Doxazosin, involves the use of ethyl piperazine derivatives. This method offers higher yields and is a significant step in developing medications for treating hypertension and benign prostatic hyperplasia (BPH) (Ramesh, Reddy, & Reddy, 2006).

Development of Therapeutic Agents

Piperazine hydrochloride derivatives, including 2-Ethyl Piperazine Hydrochloride, have been explored for their potential in developing long-acting therapeutic agents for cocaine abuse treatment. These derivatives exhibit significant enantioselectivity and affinity towards the dopamine transporter, which is crucial for modulating dopamine levels in the brain, a key factor in addiction therapy (Hsin et al., 2002).

Antibacterial Compound Synthesis

Research on 7-piperazinylquinolones containing a functionalized 2-(furan-3-yl)ethyl moiety attached to the piperazine ring has shown that these compounds exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This suggests the utility of 2-Ethyl Piperazine Hydrochloride derivatives in developing new antibacterial agents (Foroumadi et al., 2007).

Carbon Dioxide Capture

Piperazine-based solutions, including those derived from 2-Ethyl Piperazine, have shown promise in carbon dioxide capture technologies due to their resistance to thermal degradation and oxidation. This makes them advantageous for use in absorption/stripping processes aimed at reducing CO2 emissions, contributing to environmental sustainability efforts (Freeman, Davis, & Rochelle, 2010).

Safety And Hazards

Piperazine dihydrochloride can cause irritation to eyes, skin, and the respiratory system. It can also cause skin burns, sensitization, asthma, gastrointestinal upset, headache, nausea, vomiting, and incoordination . 2-Hydroxy Ethyl Piperazine can cause severe skin burns and eye damage .

Future Directions

There is a novel simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives which can now be easily prepared in a one-pot-one-step way from a protonated piperazine with no need of introduction of a protecting group . The advantages and disadvantages of current ways of synthesizing piperazine are described while focusing on the preferred and highly selective processes of intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, and one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine .

properties

IUPAC Name

2-ethylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c1-2-6-5-7-3-4-8-6;/h6-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIHMYOOFAOMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627684
Record name 2-Ethylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl piperazine hydrochloride

CAS RN

259808-09-8
Record name 2-Ethylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At room temperature, concentrated hydrochloric acid (6 ml) and palladium hydroxide (1.1 g) were added to solution (600 ml) of 1,4-dibenzyl-2-ethenylpiperazine (10.9 g)in ethanol, followed by stirring for 12 hours under a hydrogen gas stream of 1 atmospheric pressure. The catalyst was filtered off and the solvent was distilled off under reduced pressure. The resulting residue was solidified using methylene chloride—diethyl ether, followed by washing with diethyl ether. The resulting solid was dried under reduced pressure, whereby the title compound (6.516 g) was obtained as a brown solid.
Quantity
6 mL
Type
reactant
Reaction Step One
Name
1,4-dibenzyl-2-ethenylpiperazine
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One

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